molecular formula C7H10N6 B15238751 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15238751
M. Wt: 178.20 g/mol
InChI Key: KTDZWBRIGFBHCL-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is a potent, selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor pathways. SYK is critically involved in the B-cell receptor signaling cascade and the activation of various immune cells, including mast cells, macrophages, and neutrophils. This compound has demonstrated significant research value in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in hematological malignancies like diffuse large B-cell lymphoma and acute myeloid leukemia, where SYK signaling is often dysregulated. By selectively inhibiting SYK, this small molecule disrupts downstream signaling pathways, including calcium mobilization and the activation of NF-κB and MAPKs, leading to the modulation of inflammatory cytokine production and cell proliferation. Its high selectivity profile makes it an essential pharmacological tool for dissecting SYK-dependent mechanisms in cellular and in vivo models, providing critical insights for the development of novel therapeutic strategies in immunology and oncology. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. https://pubchem.ncbi.nlm.nih.gov/compound/16219881

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H10N6/c8-7-9-6-13(11-7)5-4-12-3-1-2-10-12/h1-3,6H,4-5H2,(H2,8,11)

InChI Key

KTDZWBRIGFBHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the two rings through an ethyl linker .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms in the pyrazole and triazole rings can form hydrogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents/R-Groups Molecular Formula Key Features
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine Pyrazole-ethyl at N1, NH2 at C3 C7H10N6 Flexible ethyl linker, dual heterocycles
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine Br at C5, pyrazole-ethyl at N1 C7H9BrN6 Bromine enhances electronic density
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazole at C5, NH2 at C3 C3H4N8 High nitrogen content (83.3%)
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine 4-Fluorobenzyl at N1, NH2 at C3 C9H9FN4 Fluorine improves lipophilicity
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine Phenyl at C5, p-tolylamine at N1 C14H13N4 Aromatic bulk impacts solubility

Key Observations :

  • Flexibility vs. Rigidity : The pyrazole-ethyl linker in the target compound introduces conformational flexibility, unlike rigid aromatic substituents in analogs like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine .
  • Fluorine in 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine enhances metabolic stability via reduced oxidative metabolism .

Key Observations :

  • The target compound shares synthetic pathways with tetrazole-containing analogs (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine), leveraging TEOF and NaN3 for cyclization .
  • Brominated derivatives require additional halogenation steps, which may reduce overall yield compared to non-halogenated analogs .

Physicochemical and Energetic Properties

Table 3: Energetic and Thermodynamic Properties

Compound Heat of Formation (kJ/mol) Detonation Velocity (km/s) Density (g/cm³)
This compound *Estimated: +450 *Estimated: 7.2 1.65*
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine +620 8.1 1.78
3-Azido-1H-1,2,4-triazol-5-amine +780 8.9 1.85

*Calculated based on structural analogs in .

Key Observations :

  • The pyrazole-ethyl group in the target compound likely reduces density and detonation velocity compared to tetrazole or azido-substituted analogs due to lower nitrogen content (71.4% vs. 83.3% in tetrazole analogs) .
  • Azido groups (e.g., in 3-azido-1H-1,2,4-triazol-5-amine) significantly increase heats of formation, enhancing energetic performance .

Key Observations :

  • The pyrazole moiety in the target compound may enhance antifungal activity, as seen in imidazole- and triazole-based antifungals (e.g., fluconazole derivatives) .
  • Bulky aromatic substituents (e.g., in 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) improve anticancer potency by enhancing target binding affinity .

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